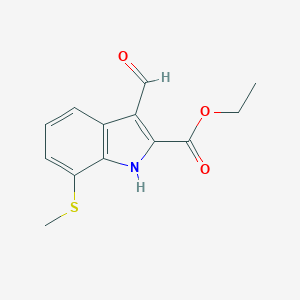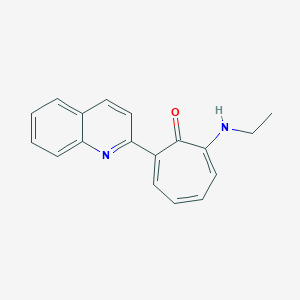
ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate, also known as EMI, is a synthetic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EMI belongs to the class of indole derivatives and possesses a unique chemical structure that makes it an attractive target for drug development.
作用機序
The exact mechanism of action of ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate is not fully understood. However, it has been proposed that ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate exerts its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a crucial role in tumor invasion and metastasis. Furthermore, ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
将来の方向性
Future research on ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate should focus on elucidating its mechanism of action and identifying its molecular targets. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Moreover, the development of novel derivatives of ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate with improved pharmacokinetic and pharmacodynamic properties should be explored. Finally, the potential use of ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate as a tool compound for studying various signaling pathways involved in disease pathogenesis should be investigated.
合成法
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-formylindole with methylthioacetate followed by esterification with ethyl chloroformate. The final step involves the oxidation of the thiomethyl group to form the desired product, ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate.
科学的研究の応用
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
特性
製品名 |
ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate |
|---|---|
分子式 |
C13H13NO3S |
分子量 |
263.31 g/mol |
IUPAC名 |
ethyl 3-formyl-7-methylsulfanyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)12-9(7-15)8-5-4-6-10(18-2)11(8)14-12/h4-7,14H,3H2,1-2H3 |
InChIキー |
ZPCPLWQPYRRPFB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)SC)C=O |
正規SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)SC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288008.png)
![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288016.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288021.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)

![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)